molecular formula C18H20F2N4O2S B2939338 5-((3,4-Difluorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1008068-97-0

5-((3,4-Difluorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2939338
CAS No.: 1008068-97-0
M. Wt: 394.44
InChI Key: KBGHXNMBHPWURM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a thiazole, a triazole, and a morpholine ring. The presence of fluorine atoms and the morpholine ring suggests that it might have some pharmaceutical applications .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could affect its reactivity and the morpholine ring could influence its solubility .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of triazole derivatives, including compounds similar to the one , involves reactions of ester ethoxycarbonylhydrazones with primary amines, leading to various derivatives with potential antimicrobial activities. Such compounds are synthesized through multiple steps, indicating a complex chemical behavior and diverse potential applications in medicinal chemistry (Bektaş et al., 2007).

Antimicrobial Activities

Triazole derivatives have been screened for antimicrobial activities, with some showing good or moderate activities against test microorganisms. This suggests their potential use in developing new antimicrobial agents, highlighting the importance of structural modifications to enhance biological activities (Bektaş et al., 2007).

Molecular Structure Analysis

Investigations on the molecular structure, vibrational analysis, and thermodynamic properties of similar compounds reveal insights into their chemical behavior. Quantum chemical calculations, including NMR chemical shifts and vibrational frequency values, help in understanding the molecular structure and predicting reactivity and properties. Such studies are crucial for the development of compounds with desired physical, chemical, and biological properties (Medetalibeyoğlu et al., 2019).

Potential for Nonlinear Optical Properties

Research on derivatives of triazole and other heterocyclic compounds shows significant interest in their nonlinear optical properties. This area explores the materials' ability to interact with light in unique ways, making them suitable for applications in photonics and optoelectronics. The exploration of novel compounds for optical limiting behavior indicates the potential of such chemicals in developing advanced materials for optical devices (Murthy et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for this compound would depend on its current applications. If it’s a new pharmaceutical compound, future research might focus on clinical trials and exploring its potential therapeutic uses .

Properties

IUPAC Name

5-[(3,4-difluorophenyl)-(2,6-dimethylmorpholin-4-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N4O2S/c1-9-7-23(8-10(2)26-9)15(12-4-5-13(19)14(20)6-12)16-17(25)24-18(27-16)21-11(3)22-24/h4-6,9-10,15,25H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGHXNMBHPWURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(C2=CC(=C(C=C2)F)F)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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